

Application Note: BDP R6G Amine for Oligonucleotide Conjugation

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Compound of Interest

Compound Name: BDP R6G amine

Cat. No.: B605999

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Introduction

Fluorescently labeled oligonucleotides are indispensable tools in molecular biology, diagnostics, and drug development. They are utilized in a wide array of applications, including polymerase chain reaction (PCR), fluorescence in situ hybridization (FISH), DNA sequencing, and microarray analysis. The covalent attachment of a fluorescent dye to an oligonucleotide allows for sensitive and specific detection of target nucleic acid sequences.

BDP R6G (BODIPY® R6G) is a borondipyrromethene dye spectrally similar to Rhodamine 6G. It offers several advantages for oligonucleotide labeling, including high fluorescence quantum yield, excellent photostability, and a narrow emission spectrum, which is beneficial for multiplexing applications. The amine-reactive form, **BDP R6G amine**, is not directly used for conjugation. Instead, oligonucleotides are typically modified with a primary amine, and the dye is activated with an N-hydroxysuccinimide (NHS) ester to form a reactive species that readily couples with the amino-modified oligonucleotide. This application note provides a detailed protocol for the conjugation of amino-modified oligonucleotides with BDP R6G NHS ester.

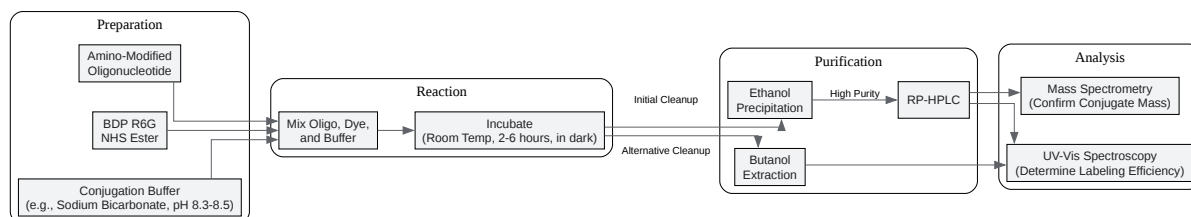
Spectral and Chemical Properties

A thorough understanding of the spectral and chemical properties of BDP R6G is crucial for successful conjugation and downstream applications.

Property	Value	Reference
Excitation Maximum (λ_{ex})	527 - 530 nm	[1] [2] [3] [4]
Emission Maximum (λ_{em})	547 - 548 nm	[1]
Molar Extinction Coefficient (ϵ)	76,000 L·mol ⁻¹ ·cm ⁻¹	
Fluorescence Quantum Yield (Φ)	0.96	
Molecular Weight (BDP R6G Amine)	438.32 g/mol	
Molecular Weight (BDP R6G NHS Ester)	437.21 g/mol	
Solubility	Good in DMF, DMSO, and alcohols	
Reactive Group (for this protocol)	N-hydroxysuccinimide (NHS) ester	
Reacts With	Primary aliphatic amines	

Experimental Workflow

The overall workflow for the conjugation of BDP R6G to an amino-modified oligonucleotide involves several key steps, from preparation of reagents to purification and characterization of the final product.



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Figure 1. Overall workflow for BDP R6G-oligonucleotide conjugation.

Detailed Protocols

Protocol 1: Conjugation of BDP R6G NHS Ester to Amino-Modified Oligonucleotides

This protocol describes the covalent attachment of BDP R6G NHS ester to an oligonucleotide containing a primary amine modification (e.g., at the 5' or 3' terminus).

Materials:

- Amino-modified oligonucleotide (desalted or purified)
- BDP R6G NHS ester
- Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
- 0.1 M Sodium bicarbonate buffer, pH 8.3-8.5 (prepared fresh)
- Nuclease-free water
- Microcentrifuge tubes

- Laboratory shaker

Procedure:

- Prepare the Amino-Modified Oligonucleotide:
 - Dissolve the lyophilized amino-modified oligonucleotide in nuclease-free water to a final concentration of 1 mM.
 - Note: If the oligonucleotide is stored in a buffer containing primary amines (e.g., Tris), it must be desalted prior to use.
- Prepare the BDP R6G NHS Ester Stock Solution:
 - Allow the vial of BDP R6G NHS ester to warm to room temperature before opening.
 - Prepare a 10 mM stock solution by dissolving the appropriate amount of BDP R6G NHS ester in anhydrous DMSO or DMF. For example, dissolve 0.44 mg of BDP R6G NHS ester (MW = 437.21 g/mol) in 100 μ L of anhydrous DMSO.
 - Note: The NHS ester is sensitive to moisture. Use anhydrous solvent and cap the vial tightly. The stock solution can be stored at -20°C for 1-2 months.
- Set up the Conjugation Reaction:
 - In a microcentrifuge tube, combine the following reagents in order:
 - 20 μ L of 1 mM amino-modified oligonucleotide (20 nmol)
 - 160 μ L of 0.1 M Sodium bicarbonate buffer (pH 8.3-8.5)
 - 20 μ L of 10 mM BDP R6G NHS ester stock solution (200 nmol, 10-fold molar excess)
 - The final reaction volume is 200 μ L. The optimal molar excess of the NHS ester may vary and should be determined empirically (a range of 5-20 fold excess is common).
- Incubation:

- Vortex the reaction mixture gently.
- Incubate the reaction for 2-6 hours at room temperature (approximately 25°C) on a laboratory shaker. Protect the reaction from light by wrapping the tube in aluminum foil.
- Stopping the Reaction:
 - The reaction can be stopped by proceeding directly to the purification step. Hydrolysis of the unreacted NHS ester will occur over time in the aqueous buffer.

Protocol 2: Purification of BDP R6G-Labeled Oligonucleotides

Purification is a critical step to remove unreacted dye and unlabeled oligonucleotides, which can interfere with downstream applications.

Method A: Ethanol Precipitation (Initial Cleanup)

This method removes the majority of the unconjugated dye but may not be sufficient for applications requiring high purity.

Materials:

- 3 M Sodium acetate, pH 5.2
- 100% Ethanol, pre-chilled to -20°C
- 70% Ethanol, pre-chilled to -20°C
- Refrigerated microcentrifuge

Procedure:

- To the 200 µL conjugation reaction, add 20 µL of 3 M Sodium acetate.
- Add 600 µL of cold 100% ethanol.
- Vortex briefly and incubate at -20°C for at least 30 minutes.

- Centrifuge at 13,000 x g for 20-30 minutes at 4°C.
- Carefully decant the supernatant, which contains the majority of the unreacted dye.
- Wash the pellet with 500 µL of cold 70% ethanol.
- Centrifuge at 13,000 x g for 10 minutes at 4°C.
- Decant the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry, as this can make resuspension difficult.
- Resuspend the pellet in an appropriate volume of nuclease-free water or TE buffer.

Method B: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) (High Purity)

RP-HPLC is the recommended method for obtaining highly pure labeled oligonucleotides, as it effectively separates the labeled product from the unlabeled oligonucleotide and free dye.

Materials:

- RP-HPLC system with a UV-Vis detector
- C18 column
- Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0
- Mobile Phase B: Acetonitrile
- The specific gradient will depend on the length and sequence of the oligonucleotide and should be optimized. A typical gradient runs from a low percentage of acetonitrile to a higher percentage over 20-30 minutes.

Procedure:

- After the conjugation reaction (and optionally, an initial ethanol precipitation), dilute the sample with Mobile Phase A.

- Inject the sample onto the C18 column.
- Run a linear gradient of acetonitrile in 0.1 M TEAA.
- Monitor the elution profile at 260 nm (for the oligonucleotide) and ~530 nm (for BDP R6G). The labeled oligonucleotide will be more hydrophobic than the unlabeled oligonucleotide and will therefore have a longer retention time.
- Collect the peak corresponding to the dual-absorbing species.
- Lyophilize the collected fraction to remove the solvents.
- Resuspend the purified, labeled oligonucleotide in nuclease-free water or TE buffer.

Method C: pH-Controlled Butanol Extraction (Alternative Cleanup)

This method is a rapid alternative for removing unreacted hydrophobic dyes.

Materials:

- n-Butanol, water-saturated
- pH-adjusted buffer (e.g., citrate buffer, pH 4-5)

Procedure:

- Add an equal volume of pH-adjusted buffer to the conjugation reaction mixture.
- Add 2 volumes of water-saturated n-butanol.
- Vortex vigorously for 10-20 seconds.
- Centrifuge briefly (e.g., 4000 x g for 10 seconds) to separate the phases.
- The unreacted, more neutral dye will partition into the upper organic (butanol) phase, while the hydrophilic, labeled oligonucleotide remains in the lower aqueous phase.
- Carefully remove and discard the upper butanol phase.

- Repeat the extraction 2-3 times until the organic phase is colorless.
- The remaining aqueous phase can be further purified by ethanol precipitation or used directly, depending on the application.

Protocol 3: Characterization of BDP R6G-Labeled Oligonucleotides

Determining Labeling Efficiency by UV-Vis Spectroscopy

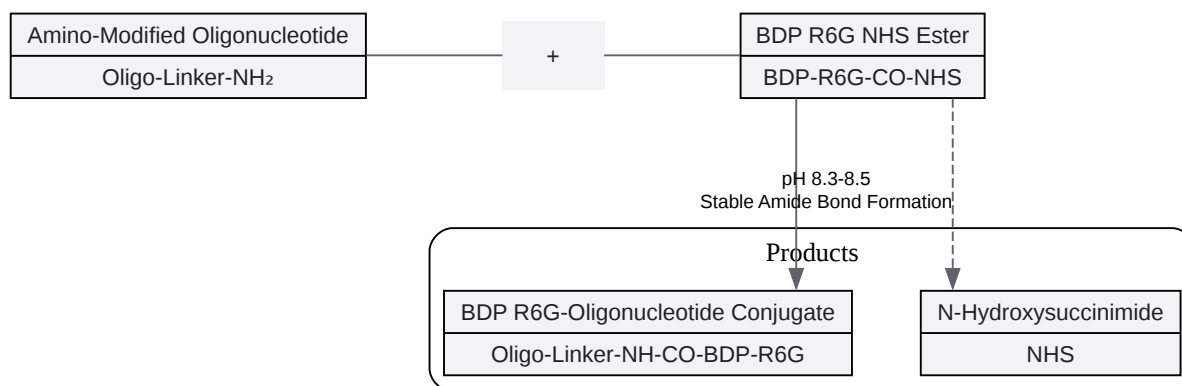
The concentration and labeling efficiency can be determined by measuring the absorbance of the purified conjugate at 260 nm (for the oligonucleotide) and 530 nm (for BDP R6G).

Procedure:

- Measure the absorbance of the purified BDP R6G-oligonucleotide conjugate solution at 260 nm (A_{260}) and 530 nm (A_{530}).
- Calculate the concentration of the dye using the Beer-Lambert law:
 - $\text{Concentration (Dye)} = A_{530} / \epsilon_{530}$ (where ϵ_{530} for BDP R6G is $76,000 \text{ L}\cdot\text{mol}^{-1}\cdot\text{cm}^{-1}$)
- Calculate the concentration of the oligonucleotide. The dye also absorbs at 260 nm, so its contribution must be subtracted. A correction factor (CF_{260}) is used for this purpose. For BDP R6G, the CF_{260} is 0.17.
 - $\text{Corrected } A_{260} = A_{260} - (A_{530} * CF_{260})$
 - $\text{Concentration (Oligo)} = \text{Corrected } A_{260} / \epsilon_{260}$ (where ϵ_{260} is the molar extinction coefficient of the oligonucleotide, which can be calculated based on its sequence).
- The labeling efficiency is the ratio of the dye concentration to the oligonucleotide concentration:
 - $\text{Labeling Efficiency (\%)} = [\text{Concentration (Dye)} / \text{Concentration (Oligo)}] * 100$

Signaling Pathways and Logical Relationships

The core of this application is the chemical reaction between the amino-modified oligonucleotide and the BDP R6G NHS ester.



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